Hydrogen Bond Donor Count: Reduced Capacity vs. Demethylated Analog
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine possesses only one hydrogen bond donor (the exocyclic secondary amine), whereas the comparator N-methyl-1-(piperidin-2-yl)methanamine (CAS 27643-19-2), which lacks the N-methyl group on the piperidine ring, has two hydrogen bond donors (one on the exocyclic amine and one on the piperidine nitrogen) [1]. This reduction in hydrogen bond donor count from 2 to 1 (a 50% decrease) is a direct consequence of the additional N-methylation on the piperidine ring.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 hydrogen bond donor |
| Comparator Or Baseline | N-Methyl-1-(piperidin-2-yl)methanamine (CAS 27643-19-2): 2 hydrogen bond donors |
| Quantified Difference | 1 fewer hydrogen bond donor (50% reduction) |
| Conditions | Computed property derived from molecular structure (PubChem) |
Why This Matters
Hydrogen bond donor count is a primary determinant of passive membrane permeability and oral bioavailability; a lower count generally improves permeability but may reduce aqueous solubility, directly influencing the compound's suitability for cell-based assays or in vivo studies.
- [1] PubChem. (2025). Methyl[(1-methylpiperidin-2-yl)methyl]amine (CID 10240913). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10240913 View Source
